Cas no 1592895-95-8 (4,8-dichloro-5-methylquinazoline)
4,8-dichloro-5-methylquinazoline Chemical and Physical Properties
Names and Identifiers
-
- 4,8-dichloro-5-methylquinazoline
- Quinazoline, 4,8-dichloro-5-methyl-
- 1592895-95-8
- EN300-1301297
-
- Inchi: 1S/C9H6Cl2N2/c1-5-2-3-6(10)8-7(5)9(11)13-4-12-8/h2-4H,1H3
- InChI Key: WFUGMVQSTCKFHI-UHFFFAOYSA-N
- SMILES: N1=C2C(C(C)=CC=C2Cl)=C(Cl)N=C1
Computed Properties
- Exact Mass: 211.9908036g/mol
- Monoisotopic Mass: 211.9908036g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- Density: 1.418±0.06 g/cm3(Predicted)
- Boiling Point: 335.2±37.0 °C(Predicted)
- pka: 0.10±0.50(Predicted)
4,8-dichloro-5-methylquinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1301297-50mg |
4,8-dichloro-5-methylquinazoline |
1592895-95-8 | 50mg |
$707.0 | 2023-09-30 | ||
| Enamine | EN300-1301297-100mg |
4,8-dichloro-5-methylquinazoline |
1592895-95-8 | 100mg |
$741.0 | 2023-09-30 | ||
| Enamine | EN300-1301297-250mg |
4,8-dichloro-5-methylquinazoline |
1592895-95-8 | 250mg |
$774.0 | 2023-09-30 | ||
| Enamine | EN300-1301297-500mg |
4,8-dichloro-5-methylquinazoline |
1592895-95-8 | 500mg |
$809.0 | 2023-09-30 | ||
| Enamine | EN300-1301297-1000mg |
4,8-dichloro-5-methylquinazoline |
1592895-95-8 | 1000mg |
$842.0 | 2023-09-30 | ||
| Enamine | EN300-1301297-2500mg |
4,8-dichloro-5-methylquinazoline |
1592895-95-8 | 2500mg |
$1650.0 | 2023-09-30 | ||
| Enamine | EN300-1301297-5000mg |
4,8-dichloro-5-methylquinazoline |
1592895-95-8 | 5000mg |
$2443.0 | 2023-09-30 | ||
| Enamine | EN300-1301297-10000mg |
4,8-dichloro-5-methylquinazoline |
1592895-95-8 | 10000mg |
$3622.0 | 2023-09-30 | ||
| Enamine | EN300-1301297-0.05g |
4,8-dichloro-5-methylquinazoline |
1592895-95-8 | 0.05g |
$660.0 | 2023-06-06 | ||
| Enamine | EN300-1301297-0.1g |
4,8-dichloro-5-methylquinazoline |
1592895-95-8 | 0.1g |
$691.0 | 2023-06-06 |
4,8-dichloro-5-methylquinazoline Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 4,8-dichloro-5-methylquinazoline
Comprehensive Overview of 4,8-Dichloro-5-methylquinazoline (CAS No. 1592895-95-8): Properties, Applications, and Industry Insights
The chemical compound 4,8-dichloro-5-methylquinazoline (CAS No. 1592895-95-8) is a specialized quinazoline derivative gaining attention in pharmaceutical and agrochemical research. This heterocyclic organic molecule features a dichloro-substituted quinazoline core with a methyl group at the 5-position, creating unique reactivity patterns that make it valuable for drug discovery intermediates and crop protection agents.
Recent trends in small molecule therapeutics have increased demand for functionalized quinazolines, with researchers particularly interested in how halogenated quinazoline derivatives like 4,8-dichloro-5-methylquinazoline can serve as kinase inhibitor precursors. The compound's dual chloro-substitution offers multiple sites for cross-coupling reactions, a feature frequently searched in medicinal chemistry forums and patent literature.
From a synthetic chemistry perspective, 1592895-95-8 demonstrates remarkable stability under Pd-catalyzed conditions, making it suitable for Suzuki-Miyaura reactions – one of the most queried topics in organic synthesis databases. Its methyl group at C-5 provides steric influence that affects regioselectivity in subsequent derivatizations, a property extensively discussed in recent ACS journal publications.
The agrochemical sector values 4,8-dichloro-5-methylquinazoline as a potential herbicide intermediate, particularly for developing resistance-breaking formulations – a hot topic in precision agriculture circles. Its structural similarity to known plant growth regulators has prompted investigations into novel crop yield enhancement applications, aligning with current searches for climate-resilient farming solutions.
Analytical characterization of CAS 1592895-95-8 typically involves HPLC purity analysis (90-98% grade) and LC-MS confirmation, with the compound appearing as a white to off-white crystalline powder. Storage recommendations emphasize protection from moisture at 2-8°C, a detail frequently requested in chemical procurement inquiries.
In material science applications, the π-conjugated system of 4,8-dichloro-5-methylquinazoline shows promise for developing organic semiconductors, responding to growing interest in flexible electronics. Researchers are exploring its charge transport properties in thin-film configurations, a subject trending in advanced materials research.
The global market for quinazoline derivatives is projected to grow at 6.2% CAGR (2023-2030), with 1592895-95-8 positioned as an emerging specialty chemical. Current supply chain analyses indicate increasing availability from custom synthesis providers in North America and Asia, addressing frequent searches for reliable quinazoline suppliers.
Environmental fate studies of 4,8-dichloro-5-methylquinazoline reveal moderate biodegradability (OECD 301B), placing it within the scope of green chemistry initiatives – a major focus area in sustainable pharmaceutical development. Its hydrolysis profile shows stability at pH 4-8, important for formulation scientists evaluating drug delivery systems.
Patent landscape analysis shows growing IP activity around dichloromethylquinazoline derivatives, particularly in EGFR inhibitor applications (WO2022155432) and fungicidal compositions (EP4089089). These developments correlate with rising searches for next-generation quinazoline patents in chemical intelligence platforms.
For laboratory handling, 4,8-dichloro-5-methylquinazoline requires standard organic solvent precautions, typically processed in DMF or THF. Its solubility profile (soluble in polar aprotic solvents) is a common query in chemical compatibility databases, reflecting practical research needs.
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